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molecular formula C11H6BrClN2 B8381757 7-(Bromomethyl)-4-chloroquinoline-2-carbonitrile

7-(Bromomethyl)-4-chloroquinoline-2-carbonitrile

Cat. No. B8381757
M. Wt: 281.53 g/mol
InChI Key: VAFFRXQIVOCDLK-UHFFFAOYSA-N
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Patent
US07960409B2

Procedure details

To a solution of 4-chloro-7-methylquinoline-2-carbonitrile (6.66 g, 33 mmol) in CCl4 (160 mL) was added NBS (6.46 g, 36.3 mmol) and benzoyl peroxide (800 mg, 3.3 mmol). The mixture was heated under reflux overnight, cooled to room temperature and evaporated to dryness. The reaction mixture was purified by flash chromatography on silica gel (eluting solvent: dichloromethane/hexane, 9/1) to provide the title compound (8.46 g). 1HNMR (400 MHz, acetone-d6): δ 8.37 (d, 1H), 8.30 (s, 1H), 8.20 (s, 1H), 8.05 (d, 1H), 4.95 (s, 2H).
Quantity
6.66 g
Type
reactant
Reaction Step One
Name
Quantity
6.46 g
Type
reactant
Reaction Step One
Quantity
800 mg
Type
reactant
Reaction Step One
Name
Quantity
160 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:11]2[C:6](=[CH:7][C:8]([CH3:12])=[CH:9][CH:10]=2)[N:5]=[C:4]([C:13]#[N:14])[CH:3]=1.C1C(=O)N([Br:22])C(=O)C1.C(OOC(=O)C1C=CC=CC=1)(=O)C1C=CC=CC=1>C(Cl)(Cl)(Cl)Cl>[Br:22][CH2:12][C:8]1[CH:7]=[C:6]2[C:11]([C:2]([Cl:1])=[CH:3][C:4]([C:13]#[N:14])=[N:5]2)=[CH:10][CH:9]=1

Inputs

Step One
Name
Quantity
6.66 g
Type
reactant
Smiles
ClC1=CC(=NC2=CC(=CC=C12)C)C#N
Name
Quantity
6.46 g
Type
reactant
Smiles
C1CC(=O)N(C1=O)Br
Name
Quantity
800 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)OOC(C1=CC=CC=C1)=O
Name
Quantity
160 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
The reaction mixture was purified by flash chromatography on silica gel (eluting solvent: dichloromethane/hexane, 9/1)

Outcomes

Product
Name
Type
product
Smiles
BrCC1=CC=C2C(=CC(=NC2=C1)C#N)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 8.46 g
YIELD: CALCULATEDPERCENTYIELD 91.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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